N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(14-7-1-2-8-15(14)19(21)22)17-12-5-3-6-13(11-12)18-9-4-10-25(18,23)24/h1-3,5-8,11H,4,9-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDPCCSFGJQRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide typically involves multiple steps, including the formation of the isothiazolidine ring and the subsequent attachment of the phenyl and nitrobenzamide groups. Common synthetic routes may include:
Formation of the Isothiazolidine Ring: This step often involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidine ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Introduction of the Nitrobenzamide Moiety: The final step involves the nitration of the benzamide group, which can be achieved using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or nitrobenzamide moieties are replaced by other groups using suitable reagents.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior and function.
Inducing Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
The structural and functional uniqueness of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is highlighted through comparisons with analogs bearing modifications to the heterocyclic ring, substituent groups, or benzamide backbone. Key differences in physicochemical properties, synthesis yields, and analytical data are summarized below.
Heterocyclic Ring Modifications
Key Findings :
- Compound 7g (imidazolidin-dione) exhibits a higher melting point (234–236°C) than thiadiazole derivatives, likely due to hydrogen-bonding interactions from the dione group .
Substituent Variations on the Benzamide Backbone
| Compound Name | Substituent Position/Type | Molecular Formula | Yield (%) | Physical Form |
|---|---|---|---|---|
| N-(3-Methylpyridin-2-ylmethyl)-2-nitrobenzamide (JSF-2172) | 3-Methylpyridinylmethyl | C₁₄H₁₃N₃O₃ | 80 | Off-white solid |
| N-(Furan-2-ylmethyl)-2-nitrobenzamide (1a) | Furan-2-ylmethyl | C₁₂H₁₀N₂O₄ | 82 | White solid |
| N-(2,6-Dimethylbenzyl)-3-methyl-2-nitrobenzamide (1pp) | 2,6-Dimethylbenzyl | C₁₈H₂₀N₂O₃ | 60 | Yellow oil |
Key Findings :
- JSF-2172 (pyridinylmethyl) demonstrates high yield (80%) and distinct solubility due to the aromatic nitrogen, contrasting with the furan-based 1a , which is a solid at room temperature .
- Alkyl substituents (e.g., 3-methyl in 1pp ) reduce crystallinity, yielding oils rather than solids .
Functional Group Comparisons
Key Findings :
- The sulfone group in the target compound enhances polarity, improving ethanol solubility compared to thiadiazole derivatives.
- Carbamothioyl-linked compounds (e.g., 7i) exhibit broader solvent compatibility (e.g., DMSO) but require protection from light .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of sulfonamides and features a unique structure characterized by the presence of a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring and a nitrobenzamide group. The synthesis typically involves the reaction of 3-aminophenyl-2-nitrobenzoate with isothiazolidine derivatives under controlled conditions, often utilizing organic solvents and bases to facilitate the reaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide structure is known for its effectiveness against various bacterial strains, which may extend to this compound as well.
Anticancer Activity
Studies have shown that derivatives of sulfonamides can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, compounds with similar structural motifs have been investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The mechanism of action often involves the inhibition of key enzymes such as carbonic anhydrases or dihydropteroate synthase. These enzymes are crucial for bacterial survival and proliferation, making them prime targets for antimicrobial agents.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that similar sulfonamide derivatives demonstrated potent activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) that could be leveraged to enhance efficacy against resistant strains.
- Anticancer Mechanisms : Research in Cancer Research explored the effects of nitrobenzamide derivatives on cancer cell lines, revealing that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways.
- Enzyme Interaction Studies : A detailed enzymatic assay demonstrated that compounds with the isothiazolidine moiety effectively inhibited dihydropteroate synthase, leading to decreased folate synthesis in bacterial cells, as reported in Bioorganic & Medicinal Chemistry Letters.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes, this compound can disrupt critical metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds may induce oxidative stress in microbial cells, leading to cell death.
- Cell Membrane Disruption : The lipophilic nature of nitrobenzamides allows them to penetrate cellular membranes, potentially disrupting membrane integrity and function.
Data Summary Table
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme inhibition, ROS generation |
Q & A
Basic: What are the key synthetic steps for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide?
Answer:
The synthesis typically involves:
Isothiazolidine Ring Formation : Reaction of a substituted aniline with sulfur dioxide and an oxidizing agent to generate the 1,1-dioxidoisothiazolidine moiety .
Acylation : Coupling the intermediate with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide bond .
Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the final product .
Critical Parameters : Temperature control (<60°C), anhydrous conditions, and stoichiometric ratios to minimize by-products .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and the isothiazolidine ring (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O stretch) and ~1340–1150 cm (sulfone S=O stretch) validate functional groups .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
The compound’s nitrobenzamide and sulfone groups suggest interactions with:
- Enzymes : Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets, disrupting cell cycle progression .
- Viral Proteins : Potential interference with viral replication machinery, as seen in structurally related sulfonamide derivatives .
Validation : Use kinase inhibition assays (e.g., ADP-Glo™) or viral plaque reduction tests .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF to reduce side reactions during acylation .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Kinetic Monitoring : Use TLC or in situ FT-IR to terminate reactions at peak product concentration .
Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes acylation rate |
| Reaction Time | 12–18 hrs | Reduces hydrolysis |
| Molar Ratio | 1:1.1 (aniline:benzoyl chloride) | Minimizes excess reagent |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HeLa for CDK inhibition) and normalize results to positive controls (e.g., roscovitine) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Structural Analog Comparison : Compare IC values of derivatives (e.g., methoxy vs. nitro substituents) to identify structure-activity relationships .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to CDK2 (PDB ID: 1HCL), focusing on hydrogen bonds with Leu83 and hydrophobic interactions with Val18 .
- QSAR Modeling : Train models on nitrobenzamide derivatives to correlate logP values with cytotoxicity (e.g., IC < 10 μM for high logP) .
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .
Advanced: How to address stability issues during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfone group .
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH) with HPLC to track impurities (<2% over 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
